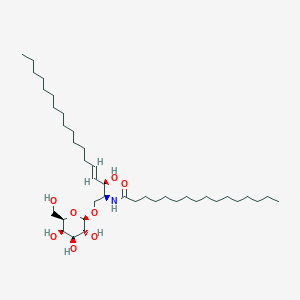

C16 Galactosylceramide

Description

Propriétés

Formule moléculaire |

C40H77NO8 |

|---|---|

Poids moléculaire |

700 g/mol |

Nom IUPAC |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide |

InChI |

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40+/m0/s1 |

Clé InChI |

VJLLLMIZEJJZTE-DKZZKAIRSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonymes |

C16-GalCer N-palmitoyl galactosyl-C18-sphingosine N-palmitoylgalactosylsphingosine N-palmitoylpsychosine NPGS NPoGS |

Origine du produit |

United States |

Foundational & Exploratory

Introduction: The Myelin Sheath and Its Unique Lipid Composition

An In-depth Technical Guide on the Core Function of C16 Galactosylceramide in the Myelin Sheath

For: Researchers, Scientists, and Drug Development Professionals

Abstract Galactosylceramide (GalCer) is a quintessential glycosphingolipid and a primary structural component of the myelin sheath, the insulating layer surrounding neuronal axons. Its composition, particularly the length of its N-acyl fatty acid chain, is critical for myelin's integrity, stability, and function. While very-long-chain (VLCFA, C22-C24) GalCer species are predominant in mature myelin, the presence and role of shorter chains, such as C16, are of significant interest, especially in developmental and pathological contexts. This technical guide delineates the core functions of GalCer with a specific focus on the C16 variant in the myelin sheath. It covers its biosynthesis, structural roles, involvement in axo-glial signaling, and the consequences of altered acyl chain composition. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways and workflows to support advanced research and therapeutic development.

The myelin sheath is a specialized, lipid-rich membrane extension of oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS).[1][2] Comprising approximately 70-80% lipid by dry weight, its unique composition is essential for its function as an electrical insulator, which facilitates rapid saltatory nerve conduction.[1][2] The major lipid classes in myelin are cholesterol, phospholipids, and glycosphingolipids.[3]

Among the glycosphingolipids, galactosylceramide (GalCer) and its sulfated derivative, sulfatide, are the most abundant and are considered hallmark lipids of myelin.[4][5][6] GalCer alone can constitute over 20% of the total lipid mass in the sheath.[6] These lipids are crucial for the proper formation, compaction, and long-term stability of the multilamellar myelin structure.[1][2][7] The N-acyl chain composition of these sphingolipids, particularly the predominance of very-long-chain fatty acids (VLCFAs), is critical for the biophysical properties of the myelin membrane.[1][2]

Biosynthesis of Galactosylceramide

GalCer synthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum (ER) of myelinating glial cells.[4][8] The pathway is fundamental to understanding the origin and regulation of different GalCer species, including the C16 variant.

-

Ceramide Synthesis : The precursor for all sphingolipids is ceramide. This molecule is synthesized de novo, beginning with the condensation of serine and palmitoyl-CoA. The subsequent reaction, catalyzed by a family of six ceramide synthases (CerS1-6), involves the transfer of a fatty acyl chain of variable length to a dihydrosphingosine backbone.[1]

-

Acyl Chain Specificity : Each CerS enzyme exhibits a preference for specific fatty acyl-CoA chain lengths.[1] CerS2 is primarily responsible for generating the C22-C24 ceramides (B1148491) (VLCFAs) that are the preferred substrates for GalCer synthesis in oligodendrocytes.[1][9] Other synthases, such as CerS5 and CerS6, are responsible for producing C16 ceramide.[10][11]

-

Galactosylation : The final and key step is the transfer of a galactose moiety from UDP-galactose to the primary hydroxyl group of ceramide. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), encoded by the Ugt8 gene.[4][12][13] CGT is highly expressed in oligodendrocytes and Schwann cells at the onset of myelination.[12]

-

Sulfation : A portion of the synthesized GalCer is transported to the Golgi apparatus, where it can be sulfated at the 3'-hydroxyl position of the galactose ring by cerebroside sulfotransferase (CST) to form sulfatide.[4][8]

Caption: Biosynthesis pathway of Galactosylceramide in myelinating glial cells.

Core Functions of Galactosylceramide in Myelin

GalCer is indispensable for the structural and functional integrity of the myelin sheath. Its roles are multifaceted, ranging from maintaining membrane architecture to participating in cell-cell interactions.

Structural Integrity and Compaction

GalCer, particularly species with long, saturated acyl chains, contributes to the tight packing of the hydrophobic core of the myelin lipid bilayer.[2] This dense packing, along with high concentrations of cholesterol, creates a highly ordered and stable membrane structure that is crucial for its insulating properties.[2][14] Disruption of GalCer synthesis, as seen in CGT knockout mice, leads to a severely perturbed lipid bilayer with increased fluidity and permeability, ultimately causing a breakdown of saltatory conduction.[14][15][16]

Role in Lipid Rafts and Protein Sorting

Myelin is enriched in specialized membrane microdomains known as lipid rafts, which are rich in cholesterol and sphingolipids like GalCer.[3][17] These domains function as platforms for the assembly and sorting of specific myelin proteins. The major integral membrane protein of CNS myelin, Proteolipid Protein (PLP), has been shown to associate with these GalCer-rich domains.[3][17] This interaction is believed to be a critical step in the assembly of the myelin sheath. In the absence of GalCer, a significant fraction of PLP is no longer associated with these insoluble membrane fractions, suggesting that GalCer is required for the proper trafficking and organization of key myelin proteins.[3]

Axo-Glial Interactions

The stability of the myelin sheath depends on complex interactions between the myelinating glial cell and the axon it ensheathes. GalCer plays a significant role in these axo-glial interactions, particularly at the paranodal junctions where the glial loops contact the axonal membrane.[18] In mice deficient in GalCer, these junctions are compromised, leading to myelin instability and neurological deficits.[18][19] Furthermore, GalCer can engage in trans carbohydrate-carbohydrate interactions with sulfatide on apposed extracellular surfaces of the myelin layers, contributing to the tight compaction and adhesion of the sheath.[20]

The Specific Role of C16 Acyl Chain Length

While GalCer is broadly essential, the length of its N-acyl chain profoundly impacts myelin stability.

Predominance of Very-Long-Chain Fatty Acids (VLCFAs)

Mature and stable myelin is characterized by a high abundance of GalCer containing VLCFAs (C22-C24).[1][9] These long acyl chains are thought to be critical for the tight packing and biophysical stability of the dense myelin membrane.[1][2] The synthesis of these VLCFA-containing sphingolipids is dependent on the enzyme Ceramide Synthase 2 (CerS2).[1]

Consequences of Altered Acyl Chain Composition (C16 vs. C22-C24)

Studies using mice with a conditional knockout of CerS2 specifically in myelinating cells provide direct evidence for the importance of acyl chain length.[1] In these CerS2-deficient mice, the pronounced loss of C22-C24 sphingolipids is compensated by a significant increase in C16 and C18 species.[1]

Although compact myelin initially forms with this altered lipid profile, it is structurally unstable.[1] The key consequences include:

-

Reduced Myelin Thickness : At 6 weeks of age, CerS2-deficient mice show a reduction in myelin thickness and the percentage of myelinated axons.[1]

-

Myelin Destabilization : The substitution of VLCFAs with shorter C16/C18 chains leads to myelin destabilization, evidenced by increased staining for denatured myelin basic protein (MBP).[1]

-

Microglial Activation : The presence of abnormal myelin triggers a distinct microglial activation and phagocytic response.[1]

-

Progressive Demyelination and Axon Pathology : Over time, these mice develop pronounced myelin atrophy, motor deficits, axon stress, and early lethality.[1]

These findings strongly suggest that while oligodendrocytes can utilize C16-ceramide to synthesize GalCer for myelin formation, this C16-GalCer cannot functionally substitute for the VLCFA species required for long-term myelin stability and maintenance.[1]

Quantitative Analysis of Galactosylceramide Dysregulation

The following tables summarize quantitative data from key studies on the effects of altered GalCer and sphingolipid composition.

Table 1: Sphingolipid Alterations in Genetically Modified Mouse Models

| Mouse Model | Age | Tissue | Key Lipid Alteration | Magnitude of Change | Reference |

|---|---|---|---|---|---|

| Cgt-/- | 4 weeks | CNS Myelin | Absence of GalCer and Sulfatide | Complete loss | [2][4] |

| 4 weeks | CNS Myelin | Upregulation of HFA-GlcCer | Significant increase | [4] | |

| Fa2h-/-/Cgt-/- | 4 weeks | CNS Myelin | NFA-GlcCer vs. HFA-GlcCer in Cgt-/- | >80% reduction | [4] |

| 4 weeks | CNS Myelin | Sphingomyelin vs. Wild-Type | ~2-fold increase | [4] | |

| CerS2ΔO/ΔO | 6 weeks | Brain | C22-C24 Sphingolipids | Pronounced loss | [1] |

| | 6 weeks | Brain | C18 Sphingolipids | Greatly increased levels |[1] |

Abbreviations: Cgt: Ceramide galactosyltransferase; Fa2h: Fatty acid 2-hydroxylase; CerS2: Ceramide Synthase 2; HFA: Hydroxylated fatty acid; NFA: Non-hydroxylated fatty acid; GlcCer: Glucosylceramide.

Table 2: Phenotypic Consequences of Altered Myelin Lipids

| Mouse Model | Phenotype | Quantitative Measure | Reference |

|---|---|---|---|

| Cgt-/- | Myelin Amount | Significantly reduced dry weight of purified myelin per mg brain wet weight | [4] |

| CerS2ΔO/ΔO | Myelination | Reduction in myelin thickness and percentage of myelinated axons | [1] |

| | Lifespan | 90% of mice die between 16 and 26 weeks of age |[1] |

Key Experimental Methodologies

The study of C16-GalCer and its function relies on a combination of genetic, biochemical, and imaging techniques.

Lipid Extraction and Analysis

-

Principle : To analyze the lipid composition of myelin, lipids are first extracted from brain tissue or purified myelin fractions and then separated and quantified.

-

Methodology :

-

Lipid Extraction : A common method is a two-phase extraction using solvents like methyl-tert-butyl ether (MTBE) or the classic Bligh and Dyer chloroform/methanol method.[1][3]

-

Lipid Separation : Thin-Layer Chromatography (TLC) is frequently used to separate different lipid classes (e.g., GalCer, GlcCer, Sphingomyelin) based on their polarity.[4]

-

Quantification and Identification : For quantification, bands on a TLC plate can be analyzed by densitometry.[4] For detailed structural information and precise quantification, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the gold standard. This "lipidomics" approach can identify and quantify hundreds of individual lipid species, including resolving different acyl chain variants (e.g., C16-GalCer vs. C24-GalCer).[1][7]

-

Genetic Mouse Models

-

Principle : Creating knockout mouse models by deleting key enzymes in the GalCer synthesis pathway allows for the direct study of the lipid's function in vivo.

-

Methodology :

-

Gene Targeting : A gene essential for GalCer synthesis (e.g., Cgt or CerS2) is targeted for deletion.[1][4]

-

Conditional Knockout : To study the effects specifically in myelinating cells and avoid developmental lethality, the Cre-Lox system is often employed. For instance, a CerS2 gene flanked by LoxP sites (CerS2fl/fl) is crossed with a mouse line expressing Cre recombinase under the control of an oligodendrocyte-specific promoter (e.g., CNP-Cre). This results in the deletion of CerS2 only in the target cells (CerS2ΔO/ΔO).[1]

-

Phenotypic Analysis : The resulting knockout mice are analyzed for motor function deficits, myelin structure, and lifespan.[1]

-

Caption: Experimental workflow for studying the effect of altered sphingolipid acyl chain length.

Immunohistochemistry and Electron Microscopy

-

Principle : These imaging techniques are used to visualize the structure of the myelin sheath and the localization of specific proteins and cell types within the nervous tissue.

-

Methodology :

-

Immunohistochemistry (IHC) : Brain sections are incubated with antibodies against specific proteins, such as Myelin Basic Protein (MBP) to visualize myelin, or CD68 to identify activated microglia. Fluorescent secondary antibodies are used for detection via microscopy.[1]

-

Transmission Electron Microscopy (TEM) : Provides ultra-high-resolution images of the myelin sheath, allowing for detailed morphological analysis, including the measurement of myelin thickness (g-ratio) and the identification of structural defects like axon beading or improper compaction.[1]

-

Conclusion and Future Directions

The N-acyl chain composition of galactosylceramide is a critical determinant of myelin sheath stability and function. While myelinating glia can synthesize C16-GalCer, it cannot structurally support the long-term integrity of the myelin sheath in the way that VLCFA-GalCer does. The substitution of VLCFAs with C16 chains leads to a cascade of detrimental events, including myelin instability, microglial activation, progressive demyelination, and axon pathology.

For researchers and drug development professionals, these findings highlight several key points:

-

Therapeutic Targets : Enzymes involved in ceramide synthesis, particularly CerS2 and CerS5/6, represent potential therapeutic targets for demyelinating diseases where lipid composition is altered.

-

Biomarkers : The profile of sphingolipid acyl chains in cerebrospinal fluid or plasma could serve as a potential biomarker for myelin instability.

-

Dietary Influence : Given that C16 ceramide synthesis utilizes palmitic acid, a common saturated fat, the link between diet, ceramide C16 levels, and the severity of demyelinating disorders warrants further investigation.[10][11]

Understanding the precise biophysical and signaling differences between C16-GalCer and VLCFA-GalCer in the context of the myelin membrane remains a crucial area for future research. Elucidating these mechanisms will open new avenues for developing targeted therapies to preserve myelin integrity in a range of neurological disorders.

References

- 1. Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional breakdown of the lipid bilayer of the myelin membrane in central and peripheral nervous system by disrupted galactocerebroside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myelination in the absence of UDP-galactose:ceramide galactosyl-transferase and fatty acid 2 -hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lipotype.com [lipotype.com]

- 8. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuroprotective effect of neuron‐specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Composition and biophysical properties of myelin lipid define the neurological defects in galactocerebroside- and sulfatide-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional breakdown of the lipid bilayer of the myelin membrane in central and peripheral nervous system by disrupted galactocerebroside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 17. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 18. Galactolipids in the formation and function of the myelin sheath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Galactosphingolipids and axono-glial interaction in myelin of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of C16 Galactosylceramide in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C16 Galactosylceramide (C16 GalCer), a prominent glycosphingolipid, is a critical component of cellular membranes, particularly enriched in the myelin sheath of the nervous system. Beyond its structural functions, C16 GalCer and its metabolic precursor, C16 ceramide, are integral players in a multitude of cell signaling pathways. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of C16 GalCer, with a focus on its implications in apoptosis, immune modulation, and neurodegenerative processes. Detailed experimental protocols for the study of C16 GalCer are provided, alongside quantitative data and visual representations of key signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Glycosphingolipids (GSLs) are a diverse class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. Among these, galactosylceramides are vital for the integrity and function of neuronal tissues. The C16 isoform of galactosylceramide, featuring a 16-carbon fatty acid chain, is of particular interest due to its involvement in various cellular processes beyond its structural role. While much of the signaling activity is attributed to its metabolic precursor, C16 ceramide, C16 GalCer itself participates in crucial interactions at the cell surface and within membrane microdomains. This guide will dissect the multifaceted roles of C16 GalCer in cell signaling, providing a technical resource for its study.

Synthesis and Metabolism of this compound

The cellular levels of C16 GalCer are tightly regulated through a balance of synthesis and degradation. The primary pathway for its formation is the de novo synthesis of C16 ceramide, followed by glycosylation.

De Novo Synthesis of C16 Ceramide: The synthesis of C16 ceramide is initiated in the endoplasmic reticulum and involves a series of enzymatic steps, with the final acylation of the sphingoid base being catalyzed by ceramide synthase 6 (CerS6), which predominantly utilizes palmitoyl-CoA.

Galactosylation of C16 Ceramide: C16 ceramide is then transported to the lumen of the endoplasmic reticulum and Golgi apparatus, where UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of a galactose moiety from UDP-galactose to the ceramide backbone, forming this compound.

Degradation: C16 GalCer can be degraded by galactosylceramidase (GALC) in the lysosome, which removes the galactose headgroup to yield C16 ceramide and galactose. This C16 ceramide can then be further metabolized or utilized in other signaling pathways.

Role in Cell Signaling

The signaling functions of C16 GalCer can be broadly categorized into direct and indirect mechanisms.

Direct Signaling Roles

While less characterized than its ceramide precursor, C16 GalCer has been implicated in direct signaling events, primarily at the cell surface.

-

Receptor Function: C16 GalCer can act as a co-receptor for certain pathogens, notably the HIV-1 envelope glycoprotein (B1211001) gp120, facilitating viral entry into neural cells.[1][2][3]

-

Immune Modulation: Alpha-galactosylceramides, a stereoisomer of the naturally occurring beta-form, are potent activators of invariant Natural Killer T (iNKT) cells when presented by the CD1d molecule. This interaction triggers a cascade of cytokine release, highlighting the role of galactosylceramides in modulating the immune response.

Indirect Signaling via C16 Ceramide

A significant portion of C16 GalCer's influence on cell signaling is mediated through its conversion to C16 ceramide. C16 ceramide is a well-established second messenger involved in various stress responses.

-

Apoptosis: Increased levels of C16 ceramide are associated with the induction of apoptosis. C16 ceramide can directly bind to and activate the tumor suppressor protein p53, leading to its stabilization, nuclear translocation, and the activation of downstream pro-apoptotic targets.[4][5][6] Furthermore, C16 ceramide can influence mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.

-

Inflammation: The balance between different ceramide species, including C16 ceramide, can regulate inflammatory responses.

-

mTOR Pathway: C16 ceramide has been shown to negatively regulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Overexpression of CerS6, leading to increased C16 ceramide, can reduce the phosphorylation of key mTOR pathway components like Akt and S6 kinase.[7]

Quantitative Data

The following tables summarize key quantitative data related to this compound and its precursor, C16 ceramide.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity | |||

| C16-ceramide to p53 (Kd) | ~60 nM | In vitro | [4][5][6] |

| Cellular Concentrations | |||

| Cytoplasmic C16-ceramide | Highest in motor neurons | Human iPSC-derived neurons and glia | [8] |

| Cytoplasmic C16-ceramide | High in glutamatergic neurons | Human iPSC-derived cortical neurons | [8] |

| Galactosylceramides | Predominantly in oligodendrocytes | Rat neurons and oligodendrocytes | [9] |

Note: Absolute concentrations of this compound are highly cell-type and tissue-specific and can vary significantly with physiological and pathological conditions.

Experimental Protocols

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of C16 GalCer from cultured cells.

Materials:

-

Cell lysate

-

Chloroform

-

Methanol

-

Internal standard (e.g., non-endogenous odd-chain galactosylceramide)

-

HPLC-MS/MS system with a normal-phase column

Procedure:

-

Cell Lysis: Harvest and lyse cells using a suitable buffer. Determine protein concentration for normalization.

-

Lipid Extraction:

-

To a known amount of cell lysate, add a mixture of chloroform:methanol (2:1, v/v) and the internal standard.

-

Vortex vigorously and incubate to ensure complete extraction.

-

Add water to induce phase separation.

-

Centrifuge to pellet cellular debris and separate the aqueous and organic phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., mobile phase).

-

HPLC-MS/MS Analysis:

-

Inject the sample onto a normal-phase HPLC column.

-

Use an isocratic or gradient elution with a mobile phase optimized for cerebroside separation (e.g., a mixture of acetonitrile, methanol, and acetic acid with ammonium (B1175870) acetate).

-

Perform mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for C16 GalCer and the internal standard.

-

-

Data Analysis: Quantify the amount of C16 GalCer by comparing its peak area to that of the internal standard and referencing a standard curve.

Studying this compound-Protein Interactions using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified protein of interest

-

This compound-containing liposomes or nanodiscs

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-P+)

Procedure:

-

Ligand Immobilization:

-

The protein of interest is covalently immobilized onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

-

Analyte Preparation:

-

Prepare liposomes or nanodiscs incorporating C16 GalCer at various concentrations. A control with empty liposomes/nanodiscs is essential.

-

-

Binding Analysis:

-

Inject the C16 GalCer-containing liposomes/nanodiscs (analyte) over the sensor chip surface with the immobilized protein (ligand).

-

The binding is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Inject a series of analyte concentrations to obtain a dose-response curve.

-

-

Data Analysis:

-

The binding data is fitted to a suitable binding model (e.g., steady-state affinity or kinetic models) to determine the equilibrium dissociation constant (Kd), and the association (ka) and dissociation (kd) rate constants.

-

Conclusion

This compound is a multifaceted lipid that plays a crucial role in both the structural integrity of cellular membranes and the regulation of key signaling pathways. While many of its signaling effects are mediated through its conversion to the potent second messenger C16 ceramide, direct interactions of C16 GalCer at the cell surface are also of significant biological importance. A thorough understanding of the synthesis, metabolism, and signaling functions of C16 GalCer is essential for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting sphingolipid metabolism and signaling. The experimental approaches detailed in this guide provide a framework for the continued investigation of this important molecule.

References

- 1. lipotype.com [lipotype.com]

- 2. caymanchem.com [caymanchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C16-ceramide is a natural regulatory ligand of p53 in cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Unravelling neuronal and glial differences in ceramide composition, synthesis, and sensitivity to toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of C16 Galactosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides are a class of glycosphingolipids that are integral components of cellular membranes, particularly abundant in the myelin sheath of the nervous system.[1] The acyl chain length of the ceramide backbone significantly influences the biological function of these lipids. C16 galactosylceramide (C16-GalCer), which contains a 16-carbon acyl chain (palmitate), is of particular interest due to its involvement in various cellular processes and its association with metabolic diseases.[2][3] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic reactions, substrates, and cellular localization. Furthermore, it includes detailed experimental protocols for the key enzymes involved and presents available quantitative data to aid researchers in their study of this important lipid.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a two-step enzymatic process that occurs primarily in the endoplasmic reticulum (ER). The first step is the synthesis of the precursor, C16-ceramide, followed by the transfer of a galactose moiety to the ceramide backbone.

Step 1: Synthesis of C16-Ceramide

C16-ceramide is synthesized by the acylation of a sphingoid base with palmitoyl-CoA, a 16-carbon fatty acyl-CoA. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS).[4] In mammals, there are six CerS isoforms (CerS1-6), each exhibiting specificity for acyl-CoAs of different chain lengths.[2][5] The synthesis of C16-ceramide is primarily attributed to the activity of Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) .[6][7][8]

-

Enzymes: Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6)

-

Substrates: Sphingoid base (e.g., sphinganine (B43673) or sphingosine) and Palmitoyl-CoA (C16:0-CoA)

-

Product: C16-dihydroceramide or C16-ceramide

-

Cellular Location: Endoplasmic Reticulum (ER)[4]

The reaction mechanism of CerS6 has been elucidated and follows a ping-pong kinetic model, involving the formation of a covalent acyl-enzyme intermediate.[9]

Step 2: Galactosylation of C16-Ceramide

The final step in the biosynthesis of C16-galactosylceramide is the transfer of a galactose unit from a donor molecule to the C1 hydroxyl group of C16-ceramide. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8.[10][11][12]

-

Enzyme: UDP-galactose:ceramide galactosyltransferase (UGT8)

-

Substrates: C16-ceramide and UDP-galactose

-

Product: C16-galactosylceramide and UDP

UGT8 is an integral membrane protein of the ER and has a strong preference for ceramides (B1148491) containing hydroxylated fatty acids, although it can also act on non-hydroxylated ceramides like C16-ceramide.[10][13]

Visualization of the Biosynthetic Pathway

Caption: Biosynthesis pathway of this compound in the ER.

Quantitative Data

Table 1: Kinetic Parameters of Ceramide Synthases

| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |

| CerS5 | Sphinganine | ~2-5 µM | Data not available | Mammalian cells | [14] |

| CerS5 | Palmitoyl-CoA | Data not available | Data not available | - | - |

| CerS6 | Sphinganine | ~2-5 µM | Data not available | Mammalian cells | [14] |

| CerS6 | Palmitoyl-CoA | Data not available | Data not available | - | - |

Note: The reported Km values are for the sphingoid base substrate, not specifically for palmitoyl-CoA. Vmax values are often reported in relative units or are not provided.

Table 2: Kinetic Parameters of UDP-galactose:ceramide galactosyltransferase (UGT8)

| Substrate | Km | Vmax | Organism/System | Reference |

| C16-Ceramide | Data not available | Data not available | - | - |

| UDP-Galactose | Data not available | Data not available | - | - |

Note: Specific kinetic data for UGT8 with C16-ceramide as a substrate are not well-documented in the reviewed literature.

Table 3: Cellular Concentrations of Substrates

| Substrate | Cellular Concentration | Cell Type/Tissue | Reference |

| C16-Ceramide | Highly variable, increases in metabolic diseases | Adipose tissue, Liver | [3][9] |

| UDP-Galactose | Data not available | - | - |

Note: Cellular concentrations of sphingolipids are highly dynamic and vary significantly between cell types, metabolic states, and subcellular compartments.

Experimental Protocols

Experimental Workflow

Caption: General workflow for studying C16-GalCer biosynthesis.

Protocol 1: Ceramide Synthase (CerS5/6) Activity Assay using NBD-Sphinganine

This protocol is adapted from methods described by Laviad et al. and utilizes a fluorescent sphingoid base analog to measure CerS activity.[15][16][17]

Materials:

-

Cell or tissue homogenates

-

Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT

-

NBD-sphinganine (fluorescent substrate)

-

Palmitoyl-CoA (C16:0-CoA)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Chloroform (B151607)/Methanol mixture (2:1, v/v)

-

TLC plates (silica gel 60)

-

TLC developing solvent: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)

-

Fluorescence imager

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 µg of cell or tissue homogenate protein

-

Reaction Buffer to a final volume of 100 µL

-

10 µM NBD-sphinganine

-

50 µM Palmitoyl-CoA

-

0.1% (w/v) fatty acid-free BSA

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding 375 µL of chloroform/methanol (1:2, v/v).

-

Vortex thoroughly.

-

Add 125 µL of chloroform and 125 µL of water, and vortex again.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

-

Sample Preparation for TLC:

-

Carefully collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen.

-

Resuspend the lipid extract in 20-30 µL of chloroform/methanol (2:1, v/v).

-

-

Thin-Layer Chromatography (TLC):

-

Spot the resuspended lipid extract onto a silica (B1680970) TLC plate.

-

Develop the plate in the TLC developing solvent.

-

Allow the plate to dry completely.

-

-

Analysis:

-

Visualize the fluorescently labeled lipids (NBD-sphinganine and NBD-C16-ceramide) using a fluorescence imager.

-

Quantify the intensity of the NBD-C16-ceramide spot relative to standards to determine enzyme activity.

-

Protocol 2: UDP-galactose:ceramide galactosyltransferase (UGT8) Activity Assay

This protocol is a general method for assaying galactosyltransferase activity and can be adapted for UGT8.[18][19][20][21][22] It often utilizes a radiolabeled sugar donor.

Materials:

-

Microsomal fractions from cells or tissues expressing UGT8

-

Assay Buffer: 100 mM MES, pH 6.5, 10 mM MnCl₂, 0.2% Triton X-100

-

C16-ceramide (substrate)

-

UDP-[14C]galactose (radiolabeled donor substrate)

-

Chloroform/Methanol mixture (2:1, v/v)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50-100 µg of microsomal protein

-

Assay Buffer to a final volume of 50 µL

-

50 µM C16-ceramide (solubilized in detergent)

-

1 mM UDP-[14C]galactose (specific activity ~50,000 dpm/nmol)

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding 500 µL of chloroform/methanol (2:1, v/v).

-

Vortex thoroughly.

-

Add 100 µL of water and vortex again.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

-

Washing:

-

Remove the upper aqueous phase.

-

Wash the lower organic phase twice with 200 µL of theoretical upper phase (chloroform/methanol/water, 3:48:47, v/v/v) to remove unincorporated UDP-[14C]galactose.

-

-

Analysis:

-

Transfer the lower organic phase to a scintillation vial and evaporate the solvent.

-

Add scintillation cocktail to the dried lipids.

-

Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the UGT8 activity.

-

Protocol 3: Lipid Extraction and Analysis by Mass Spectrometry

For comprehensive and quantitative analysis of C16-galactosylceramide and other sphingolipids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[23][24][25][26][27][28]

Materials:

-

Cell pellets or tissue samples

-

Internal standards (e.g., deuterated or odd-chain sphingolipid analogs)

-

Extraction solvent: Isopropanol/Water/Ethyl Acetate (30:10:60, v/v/v)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer.

-

Lipid Extraction:

-

To the homogenate, add the internal standard mixture.

-

Add the extraction solvent, vortex vigorously, and incubate on ice for 30 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (lipid extract).

-

-

Sample Preparation for LC-MS/MS:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in the initial mobile phase of the LC gradient.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the lipids using a suitable gradient on a C18 column.

-

Detect and quantify C16-galactosylceramide and other lipids of interest using multiple reaction monitoring (MRM) or other appropriate mass spectrometric techniques. The quantification is based on the ratio of the peak area of the endogenous lipid to that of the corresponding internal standard.

-

Conclusion

The biosynthesis of this compound is a fundamental process with significant implications for cellular function and human health. This technical guide has provided a detailed overview of the enzymatic pathway, from the synthesis of C16-ceramide by CerS5 and CerS6 to its subsequent galactosylation by UGT8 in the endoplasmic reticulum. While the key enzymes and their roles are well-established, there remains a need for more comprehensive quantitative data on their kinetic parameters and the cellular concentrations of their substrates. The detailed experimental protocols provided herein offer a starting point for researchers to investigate this pathway further, enabling a deeper understanding of its regulation and its role in health and disease, and facilitating the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

- 1. lipotype.com [lipotype.com]

- 2. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LIPID MAPS [lipidmaps.org]

- 4. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Synthase 5 Is Essential to Maintain C16:0-Ceramide Pools and Contributes to the Development of Diet-induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide synthases 2, 5, and 6 confer distinct roles in radiation-induced apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. uniprot.org [uniprot.org]

- 9. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactome | UGT8 transfers Gal from UDP-Gal to CERA [reactome.org]

- 12. prospecbio.com [prospecbio.com]

- 13. Subcellular distribution of UDP-galactose:ceramide galactosyltransferase in rat brain oligodendroglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. [Enzyme assay of yeast glycosyltransferases ~ alpha-1,2-galactosyltransferase]:Glycoscience Protocol Online Database [jcggdb.jp]

- 20. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 24. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Localization of C16 Galactosylceramide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (C16-GalCer), a subtype of galactosylceramide with a 16-carbon fatty acid chain, is a crucial glycosphingolipid involved in a myriad of cellular processes. Its precise subcellular localization is intricately linked to its function, ranging from the structural integrity of myelin sheaths to its role in signal transduction and pathogen recognition. This technical guide provides a comprehensive overview of the intracellular distribution of C16-GalCer, detailing its biosynthesis, trafficking, and degradation pathways. It further outlines key experimental protocols for its study and visualizes associated signaling pathways and experimental workflows.

Biosynthesis, Trafficking, and Degradation of this compound

The lifecycle of C16-GalCer within the cell is a highly regulated process involving multiple organelles.

1. Biosynthesis in the Endoplasmic Reticulum (ER): The synthesis of galactosylceramide is initiated in the lumen of the endoplasmic reticulum. The enzyme ceramide galactosyltransferase (CGT) catalyzes the transfer of galactose from UDP-galactose to a ceramide backbone.[1][2] Specifically, C16-ceramide serves as the precursor for C16-GalCer.

2. Trafficking to the Golgi Apparatus and Plasma Membrane: Following its synthesis in the ER, C16-GalCer is transported to the Golgi apparatus.[1][3] From the trans-Golgi network (TGN), it is then sorted and transported to various destinations, most notably the plasma membrane. In specialized cells like oligodendrocytes, GalCer is a major component of the myelin sheath.[1][4][5] The sorting and transport of GalCer are complex processes that can be influenced by the structure of the lipid itself.[6]

3. Incorporation into Lipid Rafts: C16-GalCer, along with cholesterol and other sphingolipids, is a key component of lipid rafts.[7] These are dynamic, ordered microdomains within the plasma membrane that serve as platforms for signal transduction and protein sorting.

4. Endocytosis and Lysosomal Degradation: GalCer at the plasma membrane can be internalized through endocytosis.[1] The endocytic vesicles mature into late endosomes and eventually fuse with lysosomes. Within the lysosome, the enzyme galactosylceramidase (GALC) hydrolyzes GalCer back into ceramide and galactose.[1] A deficiency in GALC leads to the accumulation of GalCer in lysosomes, causing the lysosomal storage disorder known as Krabbe disease.[1]

Intracellular Distribution of this compound

| Organelle/Domain | Presence of C16-GalCer | Method of Detection | References |

| Endoplasmic Reticulum (ER) | Present (Site of Synthesis) | Immunocytochemistry, Subcellular Fractionation | [1][2] |

| Golgi Apparatus | Present (Processing and Sorting) | Immunoelectron Microscopy, Subcellular Fractionation | [1][3] |

| Plasma Membrane | Enriched (Especially in Myelin) | Immunofluorescence, Lipidomics of isolated membranes | [1][5] |

| Myelin Sheath | Highly Enriched (Structural Component) | Biochemical analysis of purified myelin | [4][5] |

| Lipid Rafts | Enriched (Signaling Platforms) | Detergent-free lipid raft isolation, Super-resolution microscopy | [7][8] |

| Early Endosomes | Present (Trafficking) | Fluorescence microscopy with labeled analogs | [1] |

| Late Endosomes | Present (Trafficking to Lysosomes) | Fluorescence microscopy with labeled analogs | [1] |

| Lysosomes | Present (Site of Degradation) | Biochemical analysis of lysosomal fractions | [1] |

Signaling Pathways Involving this compound

C16-GalCer is not merely a structural lipid; it actively participates in crucial signaling cascades.

HIV-1 Entry Pathway

Galactosylceramide can act as an alternative receptor for the Human Immunodeficiency Virus type 1 (HIV-1) in CD4-negative cells, such as certain neural and colonic epithelial cells. The viral envelope glycoprotein (B1211001) gp120 binds to GalCer on the cell surface, initiating a conformational change that facilitates viral entry.

HIV-1 entry mediated by C16-Galactosylceramide.

Oligodendrocyte Differentiation

In the central nervous system, GalCer plays a vital role in the differentiation of oligodendrocytes, the cells responsible for myelination. The appearance of GalCer on the cell surface is a key marker of oligodendrocyte maturation. Signaling pathways involving Sigma-1 receptors, which are enriched in GalCer-containing lipid microdomains, are crucial for this process.

Role of C16-GalCer in oligodendrocyte differentiation.

NKT Cell Activation

α-Galactosylceramide, when presented by the CD1d molecule on antigen-presenting cells (APCs), is a potent activator of Natural Killer T (NKT) cells. This interaction triggers the release of a variety of cytokines, modulating the immune response.

Activation of NKT cells by α-Galactosylceramide.

Experimental Protocols

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of different organelles to study the distribution of C16-GalCer.

Workflow:

Workflow for subcellular fractionation.

Methodology:

-

Cell Lysis: Harvest cultured cells and resuspend in a hypotonic lysis buffer. Lyse the cells using a Dounce homogenizer.

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei and intact cells.

-

Mitochondrial/Lysosomal Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria and lysosomes.

-

Microsomal Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in ER and Golgi membranes.

-

Cytosolic Fraction: The final supernatant contains the soluble cytosolic components.

-

Lipid Extraction and Analysis: Extract lipids from each fraction using a method such as the Bligh-Dyer extraction. Analyze the C16-GalCer content in each fraction by techniques like HPLC or mass spectrometry.

Isolation of Lipid Rafts (Detergent-Free Method)

This method preserves the integrity of lipid rafts for the analysis of C16-GalCer enrichment.

Workflow:

Workflow for detergent-free lipid raft isolation.

Methodology:

-

Cell Lysis: Lyse cells in a sodium carbonate buffer (pH 11) without detergents.

-

Homogenization: Homogenize the cell lysate by sonication.

-

Sucrose Gradient: Place the lysate at the bottom of an ultracentrifuge tube and overlay with a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose).

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for several hours. Lipid rafts will float to the interface between the lower density sucrose layers due to their high lipid content.

-

Fraction Collection: Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the fractions for the presence of lipid raft markers (e.g., flotillin, caveolin) by Western blotting and for the enrichment of C16-GalCer by mass spectrometry.

Immunofluorescence Staining of C16-Galactosylceramide

This protocol allows for the visualization of C16-GalCer within fixed cells.

Methodology:

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilization: If targeting intracellular GalCer, permeabilize the cells with a detergent like Triton X-100 or saponin.

-

Blocking: Block non-specific antibody binding with a solution of bovine serum albumin (BSA) or normal serum in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Galactosylceramide.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

Live-Cell Imaging with Fluorescent Analogs

This technique enables the tracking of C16-GalCer dynamics in living cells.

Methodology:

-

Cell Culture: Plate cells in a glass-bottom dish suitable for live-cell imaging.

-

Labeling: Incubate the cells with a fluorescently labeled C16-GalCer analog, such as NBD-C16-GalCer or a BODIPY-labeled version. These analogs are typically complexed with BSA to facilitate their delivery to the cells.

-

Washing: Wash the cells with fresh culture medium to remove excess fluorescent lipid.

-

Imaging: Image the live cells using a fluorescence microscope equipped with a temperature and CO2 controlled chamber to maintain cell viability. Time-lapse imaging can be performed to track the movement and localization of the fluorescent GalCer analog over time.

Conclusion

The intracellular localization of C16-Galactosylceramide is a dynamic and tightly regulated process that is fundamental to its diverse biological roles. From its origin in the endoplasmic reticulum to its final destinations in the plasma membrane, myelin, and lipid rafts, and its eventual degradation in the lysosome, the journey of C16-GalCer is a testament to the intricate organization of cellular lipid metabolism. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the multifaceted nature of this important glycosphingolipid and its implications in health and disease. Further research, particularly in quantitative lipidomics of subcellular fractions, will undoubtedly provide a more detailed map of C16-GalCer's distribution and further illuminate its cellular functions.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The expanding organelle lipidomes: current knowledge and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An improved synthesis of dansylated α-galactosylceramide and its use as a fluorescent probe for the monitoring of glycolipid uptake by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galactosylceramide Domain Microstructure: Impact of Cholesterol and Nucleation/Growth Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of plasma membrane ceramides by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

C16 Galactosylceramide: A Core Component of Lipid Rafts in Cellular Signaling and Structure

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylceramides (GalCer) are a class of glycosphingolipids integral to the structure and function of cellular membranes, particularly within the nervous system.[1] Composed of a ceramide backbone linked to a single galactose sugar moiety, these molecules are critical players in myelin sheath formation, stability, and nerve signal transmission.[1][2] The specific variant, C16 Galactosylceramide (d18:1/16:0), features a palmitoyl (B13399708) (16:0) fatty acid chain attached to the sphingosine (B13886) base.[1] This specific acyl chain length significantly influences its biophysical properties and its propensity to partition into specialized membrane microdomains known as lipid rafts.

Lipid rafts are dynamic, nanoscale domains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[3][4][5] These platforms are believed to compartmentalize and modulate cellular processes, most notably signal transduction.[3][4] By concentrating or excluding certain molecules, lipid rafts serve as hubs for signaling cascades.[6] this compound, due to its structure, is a key constituent of these domains, contributing to their unique liquid-ordered phase and participating directly in their functional roles.[5][7] This guide provides a comprehensive overview of this compound's role within lipid rafts, detailing its biophysical properties, involvement in signaling, and the experimental protocols used for its study.

Biophysical Properties and Role in Raft Formation

The integration and function of this compound within lipid rafts are dictated by its molecular structure. The saturated 16-carbon acyl chain allows for tight packing with cholesterol and other sphingolipids, a hallmark of the liquid-ordered (Lo) phase that characterizes lipid rafts.[5][8] This is in contrast to the more fluid and disordered (Ld) state of the surrounding membrane, which is rich in phospholipids (B1166683) with unsaturated fatty acid chains.[8]

The presence of C16-ceramide has a strong impact on membrane properties, promoting segregation into highly ordered gel-like domains even at low molar fractions.[9] Studies on synthetic membranes have provided quantitative insights into these properties.

| Parameter | Value/Observation | Lipid Composition Context | Reference |

| Melting Temperature (Tm) | Increases by ~7 °C with 10 mol% C16-ceramide | Compared to C18-ceramide in mixtures | [9] |

| Stable Phase Transition | 78 °C (Chain-melting) | Hydrated C16:0-Lactosylceramide | [10] |

| Metastable Phase Transitions | 66-72 °C (On cooling) | Hydrated C16:0-Lactosylceramide | [10] |

| Bilayer Periodicity (d) | ~65 Å (Ordered phase) | Hydrated C16:0-Lactosylceramide | [10] |

| Bilayer Periodicity (d) | ~59 Å (Liquid crystalline phase) | Hydrated C16:0-Lactosylceramide | [10] |

| FRET Efficiency (Control) | 57.7% | DiO/DiI probes in intact rafts | [3] |

| FRET Efficiency (Raft Disruption) | 26.1% | After treatment with 10 mM MβCD | [3] |

These properties underscore the critical role of the C16 acyl chain in stabilizing the ordered membrane domains essential for lipid raft function.

Role in Cellular Signaling and Function

As integral components of lipid rafts, galactosylceramides are involved in organizing signaling platforms.[7] These "glycosynapses" facilitate interactions that are crucial for processes like myelination and signal transduction.[7][11]

Key Functions:

-

Myelin Sheath Integrity: Galactosylceramide is a major lipid component of myelin, essential for its function and stability.[1][2] Its presence in rafts within oligodendrocyte and Schwann cell membranes is crucial for the insulation of nerve fibers.

-

HIV-1 Receptor: this compound can act as an alternative receptor for the HIV-1 envelope glycoprotein (B1211001) gp120, facilitating viral entry into certain cell types.[11][12]

-

mTOR Signaling Regulation: While studies often focus on its precursor, C16-ceramide, the balance between ceramide species and other sphingolipids like sphingosine-1-phosphate (S1P) is critical. C16-ceramide, generated by ceramide synthase 6 (CerS6), has been shown to negatively regulate the mTOR signaling pathway, a central controller of cell growth and proliferation.[13] This suggests that the localized production of C16-ceramide within rafts can have profound effects on cell fate.[13]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Rafts: Methods and Protocols | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.ist.utl.pt [web.ist.utl.pt]

- 10. Bilayer properties of totally synthetic C16:0-lactosyl-ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound (d18:1/16:0) - Cayman Chemical [bioscience.co.uk]

- 13. C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Galactosylceramides

This guide provides a comprehensive overview of the discovery, history, and fundamental biochemistry of galactosylceramides. Tailored for researchers, scientists, and drug development professionals, it delves into the historical context of their discovery, modern analytical techniques, and their roles in biological pathways.

Discovery and Historical Context

The journey into the world of galactosylceramides began in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum, a physician and biochemist who is now widely regarded as the "father of neurochemistry."[1] In his seminal treatise, "A Treatise on the Chemical Constitution of the Brain" (1884), Thudichum laid the groundwork for our understanding of the chemical composition of the brain.[2][3][4][5]

Thudichum was the first to isolate and describe a group of glycosidic substances from the brain, which he named "cerebrosides."[6] He identified them as being composed of a fatty acid, a long-chain base, and a hexose.[6] Initially, he isolated two main types of cerebrosides, which he named phrenosin (B12763194) and kerasin , distinguishing them based on their optical activity and the nature of their fatty acid component.[6] It wasn't until four decades later that the sugar component was definitively identified as galactose. The enigmatic long-chain base was named "sphingosine" by Thudichum, alluding to the Sphinx of Greek mythology due to its puzzling nature.[6] The correct chemical structure of sphingosine (B13886) was finally elucidated in 1947 by Carter and colleagues, and its total synthesis was achieved in 1958, confirming its structure.[6]

Chemical Structure and Nomenclature

Galactosylceramides, also known as cerebrosides, are a class of glycosphingolipids. Their fundamental structure consists of a ceramide backbone to which a single galactose sugar residue is attached via a β-glycosidic linkage to the 1-hydroxyl group of the ceramide. Ceramide itself is composed of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond.

The primary types of galactosylceramides are distinguished by the fatty acid component:

-

Phrenosin (α-hydroxy-Galactosylceramide): Contains a 2-hydroxy fatty acid.

-

Kerasin (non-hydroxy-Galactosylceramide): Contains a non-hydroxylated fatty acid.[6]

Quantitative Distribution of Galactosylceramides

Galactosylceramides are most abundant in the nervous system, particularly in the myelin sheath, where they constitute a major lipid component.[7][8] Their concentration varies significantly between different tissues and even within different regions of the brain.

| Tissue/Fluid | Species | Concentration/Abundance | Analytical Method | Reference |

| Brain - White Matter | Human | Enriched, high concentration | Mass Spectrometry Imaging | [9] |

| Brain - Gray Matter | Human | Lower concentration than white matter | Mass Spectrometry Imaging | [9][10][11] |

| Brain - Temporal Cortex (Parkinson's Disease vs. Control) | Human | No significant difference in total GalCer | UPLC-MS/MS | [12][13] |

| Cerebrospinal Fluid (CSF) | Human | 2.5 to 200 nM (linearity interval for quantification) | HPLC-MS/MS | [14][15] |

| Human Milk | Human | 9.9–17.4 µg/mL | HPLC-MS/MS | [2] |

| Bovine Milk | Bovine | 9.8–12.0 µg/mL | HPLC-MS/MS | [2] |

| Zebrafish Brain (Krabbe Disease Model) | Zebrafish | Increased lactosylceramide (B164483) (downstream metabolite) in GALC knockout | Mass Spectrometry | [3] |

Experimental Protocols

This protocol is a modernized interpretation of the methods described by J.L.W. Thudichum in his original publications for the isolation of phrenosin and kerasin from brain tissue.

-

Tissue Preparation:

-

Start with fresh brain tissue (e.g., bovine brain).

-

Mince the tissue finely.

-

Dehydrate the tissue by extraction with alcohol.

-

-

Lipid Extraction:

-

Extract the dehydrated tissue repeatedly with hot alcohol (ethanol).

-

Combine the alcohol extracts and allow them to cool. A precipitate containing a mixture of lipids will form.

-

Filter and collect the precipitate.

-

-

Purification of Cerebrosides:

-

The crude precipitate contains a mixture of cerebrosides, phospholipids (B1166683), and other lipids.

-

Wash the precipitate with cold and hot ether to remove phospholipids like lecithin (B1663433) and cephalin.

-

The remaining insoluble material is the crude cerebroside fraction.

-

-

Separation of Phrenosin and Kerasin:

-

This step relies on the differential solubility of the two cerebrosides in hot alcohol.

-

Dissolve the crude cerebroside fraction in boiling alcohol and allow it to cool slowly.

-

Phrenosin, being less soluble, will crystallize out first.

-

Kerasin remains in the mother liquor and can be obtained by further concentration and cooling.

-

Repeated recrystallization from hot alcohol is necessary to obtain pure fractions of phrenosin and kerasin.

-

This protocol outlines a typical modern workflow for the sensitive and specific quantification of galactosylceramide isoforms in biological samples.

-

Sample Preparation:

-

Homogenize the tissue sample (e.g., brain tissue) in a suitable buffer.[16]

-

Perform lipid extraction using a solvent system such as chloroform/methanol.[17]

-

An internal standard (e.g., a deuterated version of a galactosylceramide isoform) is added at the beginning of the extraction to correct for sample loss and ionization variability.[18]

-

The lipid extract is dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

-

-

Chromatographic Separation (HPLC):

-

Inject the reconstituted lipid extract onto a high-performance liquid chromatography (HPLC) column.

-

A normal-phase or hydrophilic interaction liquid chromatography (HILIC) column is often used to separate glucosylceramide and galactosylceramide isomers.[4][12]

-

A gradient of solvents is used to elute the different lipid species from the column at different retention times.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) is commonly used to ionize the lipid molecules.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

In MRM, a specific precursor ion (the molecular ion of the galactosylceramide of interest) is selected and fragmented, and a specific product ion is monitored.

-

The transition from the precursor ion to the product ion is unique for each galactosylceramide isoform.

-

-

Quantification:

-

The peak areas of the endogenous galactosylceramides and the internal standard are measured.

-

A calibration curve is generated using known concentrations of galactosylceramide standards.

-

The concentration of the endogenous galactosylceramides in the sample is calculated by comparing their peak area ratios to the internal standard against the calibration curve.[15]

-

This assay measures the activity of the enzyme responsible for the synthesis of galactosylceramide.

-

Enzyme Source Preparation:

-

Reaction Mixture:

-

Prepare a reaction buffer containing a suitable buffer (e.g., phosphate (B84403) buffer), detergents to solubilize the lipid substrates, and cofactors.

-

Add the acceptor substrate, ceramide (often with a preference for hydroxyceramide).[20]

-

Add the donor substrate, radiolabeled UDP-galactose (e.g., UDP-[14C]galactose).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubate at 37°C for a defined period.

-

-

Termination and Product Separation:

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Separate the radiolabeled galactosylceramide product from the unreacted UDP-[14C]galactose using a method such as anion-exchange chromatography or thin-layer chromatography (TLC).[8]

-

-

Quantification:

-

Quantify the amount of radiolabeled galactosylceramide formed using liquid scintillation counting.

-

Calculate the specific activity of the enzyme (e.g., in pmol of product formed per minute per mg of protein).

-

This assay measures the activity of the lysosomal enzyme that degrades galactosylceramide. A deficiency in this enzyme leads to Krabbe disease.

-

Enzyme Source Preparation:

-

Reaction Mixture:

-

Enzymatic Reaction:

-

Termination and Fluorescence Measurement:

-

Stop the reaction by adding a high pH stop solution (e.g., glycine-NaOH buffer).[23]

-

Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) or 6-hexadecanoylamino-4-methylumbelliferone using a fluorometer at the appropriate excitation and emission wavelengths.[23]

-

-

Quantification:

-

Calculate the enzyme activity based on the amount of fluorescent product generated over time, normalized to the protein concentration of the lysate.[23]

-

Metabolic and Signaling Pathways

Galactosylceramides are synthesized in the endoplasmic reticulum and degraded in the lysosomes.

-

Biosynthesis: Ceramide is synthesized in the endoplasmic reticulum. The enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8, catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactosylceramide.[10][27]

-

Degradation: Galactosylceramide is transported to the lysosome for degradation. The lysosomal enzyme galactosylceramidase (GALC) hydrolyzes the β-glycosidic bond, releasing galactose and ceramide.[28] A deficiency in GALC activity leads to the accumulation of galactosylceramide and its cytotoxic derivative, psychosine, resulting in the neurodegenerative disorder Krabbe disease.[7]

Galactosylceramides are not merely structural components of the myelin sheath; they also play a crucial role in signaling events, particularly during oligodendrocyte differentiation and myelination.[29][30] They are key components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction.[31]

One of the key signaling pathways involving galactosylceramides is the activation of the non-receptor tyrosine kinase, Fyn .[5][9][32][33] Fyn is highly expressed in mature oligodendrocytes and its activity is essential for myelination.[9]

The proposed signaling cascade is as follows:

-

Lipid Raft Formation: Galactosylceramides, along with cholesterol and other sphingolipids, cluster to form lipid rafts in the oligodendrocyte plasma membrane.

-

Recruitment of Signaling Molecules: These lipid rafts serve to recruit and concentrate specific signaling molecules. In the context of myelination, the axonal cell adhesion molecule L1 interacts with contactin-1 on the oligodendrocyte surface, and this complex is localized to lipid rafts.[32]

-

Fyn Kinase Activation: The formation of this complex within the galactosylceramide-rich lipid raft environment leads to the activation of Fyn kinase.[32]

-

Downstream Signaling: Activated Fyn then phosphorylates downstream targets, leading to cytoskeletal rearrangements and the initiation of myelin wrapping around the axon.[9]

References

- 1. rupress.org [rupress.org]

- 2. mdpi.com [mdpi.com]

- 3. Brain accumulation of lactosylceramide characterizes GALC deficiency in a zebrafish model of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Fyn Tyrosine Kinase as Harmonizing Factor in Neuronal Functions and Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stork: Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse [storkapp.me]

- 7. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse. | Semantic Scholar [semanticscholar.org]

- 8. academic.oup.com [academic.oup.com]

- 9. From axon–glial signalling to myelination: the integrating role of oligodendroglial Fyn kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]

- 12. Tandem Mass Spectrometry Multiplex Analysis of Glucosylceramide and Galactosylceramide Isoforms in Brain Tissues at Different Stages of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. amicusrx.com [amicusrx.com]

- 17. Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy [mdpi.com]

- 18. Glucosylceramide and glucosylsphingosine analysis [protocols.io]

- 19. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 20. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigating the Cellular Effects of GALC Dosing in Enzyme Replacement Therapy for Krabbe Disease Supports the Role of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reliable and Fast Genotyping Protocol for Galactosylceramidase (Galc) in the Twitcher (Twi) Mouse [mdpi.com]

- 23. resources.rndsystems.com [resources.rndsystems.com]

- 24. researchgate.net [researchgate.net]

- 25. Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorimetric assay with a novel substrate for quantification of galactocerebrosidase activity in dried blood spot specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Preparative isolation of cerebrosides (galactosyl and glucosyl ceramide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Presentation and integration of multiple signals that modulate oligodendrocyte lineage progression and myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Fyn Kinase Regulates Microglial Neuroinflammatory Responses in Cell Culture and Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of C16 Galactosylceramide in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C16 Galactosylceramide (C16-GalCer), a subtype of galactosylceramide with a 16-carbon fatty acid chain, is a crucial sphingolipid in the central nervous system. Predominantly found in myelin sheaths produced by oligodendrocytes, it plays a vital role in myelin structure and function, including the formation of specialized membrane domains and signal transduction.[1][2][3] Dysregulation of C16-GalCer metabolism has been implicated in the pathogenesis of several neurodegenerative diseases, making it a focal point for research into disease mechanisms and the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the role of C16-GalCer in neurodegenerative diseases, focusing on its involvement in Krabbe disease, Multiple Sclerosis, Alzheimer's disease, and Parkinson's disease.

Data Presentation: Quantitative Alterations in this compound and Related Sphingolipids

The following tables summarize the quantitative changes in C16-GalCer and its neurotoxic metabolite, psychosine (B1678307) (galactosylsphingosine), observed in various neurodegenerative diseases. While direct quantitative data for C16-GalCer is limited in some diseases, alterations in total hexosylceramides (which include galactosylceramides and glucosylceramides) or related ceramides (B1148491) provide critical insights.

Table 1: Psychosine Levels in Krabbe Disease Brain Tissue

| Condition | Analyte | Brain Region/Fraction | Concentration | Fold Change vs. Control | Reference |

| Krabbe Disease | Psychosine | Lipid Rafts | ~170 pmol/g tissue | ~18-fold increase | [4] |

| Twitcher Mouse (Krabbe Model) - Untreated | Psychosine | Forebrain | Not specified | - | [5][6] |

| Twitcher Mouse (Krabbe Model) - AAV1-GALC Gene Therapy | Psychosine | Forebrain | Normalized | 100% reduction | [5] |

| Twitcher Mouse (Krabbe Model) - AAV1-GALC Gene Therapy | Psychosine | Posterior Brain (Mid- and Hindbrain) | Not specified | 77% reduction (average) | [5] |